,7-DFICA acts as a starting material for the synthesis of diverse heterocyclic scaffolds, which are ring structures containing different elements. These scaffolds are crucial building blocks for numerous biologically active molecules with potential therapeutic applications. Studies have shown the successful utilization of 4,7-DFICA in the synthesis of:
4,7-Difluoro-1H-indole-2-carboxylic acid is a fluorinated derivative of indole, characterized by the presence of two fluorine atoms at positions 4 and 7 of the indole structure, along with a carboxylic acid group at position 2. The molecular formula of this compound is C₉H₅F₂N₁O₂, with a molecular weight of approximately 197.14 g/mol. The unique fluorination enhances both the chemical stability and biological activity of the compound, making it significant in various fields, particularly medicinal chemistry and materials science .
Research indicates that 4,7-difluoro-1H-indole-2-carboxylic acid exhibits potential biological activities, including:
The synthesis of 4,7-difluoro-1H-indole-2-carboxylic acid typically involves:
4,7-Difluoro-1H-indole-2-carboxylic acid finds applications across various domains:
Studies on the interactions of 4,7-difluoro-1H-indole-2-carboxylic acid with biological targets are ongoing. Preliminary research suggests that it may interact with specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic applications. The compound's ability to modulate biological activity through these interactions makes it a candidate for further investigation in drug development .
Several compounds share structural similarities with 4,7-difluoro-1H-indole-2-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
7-Fluoro-1H-indole-2-carboxylic acid | 399-67-7 | 0.97 |
5,7-Difluoro-1H-indole-2-carboxylic acid | 186432-20-2 | 0.95 |
4-Fluoro-1H-indole-2-carboxylic acid | 399-68-8 | 0.95 |
5-Fluoro-3H-benzo[e]indole-2-carboxylic acid | 900640-37-1 | 0.95 |
8-Fluoroquinoline-2-carboxylic acid | 914208-13-2 | 0.93 |
These compounds exhibit varying degrees of similarity based on their structural features but differ in their specific biological activities and applications. The unique positioning of the fluorine atoms in 4,7-difluoro-1H-indole-2-carboxylic acid contributes to its distinct properties compared to these similar compounds .
The introduction of fluorine atoms at specific positions on the indole scaffold requires precise control over reactivity and selectivity. Two predominant methods have emerged for installing fluorine at the 4- and 7-positions: electrophilic fluorination and difluorocarbene-mediated pathways.
Electrophilic fluorinating agents like NFSI enable direct substitution on electron-rich aromatic systems. In a scalable protocol, NFSI reacts with indole derivatives under mild conditions (THF, 60°C) to install fluorine atoms regioselectively. For example, fluorination of 2-methylindole with NFSI (2.2 equivalents) in the presence of NH₄Cl yields gem-difluoroindoline intermediates, which can be further functionalized. Polar aprotic solvents enhance reaction kinetics by stabilizing transition states, while additives like NH₄Cl mitigate side reactions. This method achieves yields exceeding 85% and demonstrates compatibility with gram-scale synthesis.
An alternative strategy employs difluorocarbene, generated from halodifluoroalkylative reagents, to construct 2-fluoroindoles via formal [4+1] cyclization. While originally developed for 2-fluorination, this approach can be adapted for 4,7-difluoro systems by modifying starting materials. The reaction proceeds through a cascade mechanism: difluorocarbene trapping by ortho-vinylanilines, intramolecular Michael addition, and subsequent C–F bond cleavage. This transition metal-free method operates under mild conditions (room temperature, 12–24 hours) and accommodates diverse functional groups, making it suitable for late-stage diversification.
Table 1: Comparative Analysis of Fluorination Methods
Method | Reagent | Temperature | Yield (%) | Selectivity |
---|---|---|---|---|
Electrophilic (NFSI) | NFSI, NH₄Cl | 60°C | 85–95 | C4/C7 |
Difluorocarbene | CF₂Br₂, Base | RT | 70–88 | C2/C4/C7 |
Fluorinated indole scaffolds, particularly 4,7-difluoro-1H-indole-2-carboxylic acid, have emerged as promising bioisosteric replacements in proton pump inhibitor design, representing a significant advancement in gastric acid suppression therapy [1] [2]. The strategic incorporation of fluorine atoms into indole structures enhances their utility as bioisosteres through multiple mechanisms that improve both pharmacological efficacy and selectivity.
The fundamental principle underlying bioisosteric replacement in proton pump inhibitor design involves the substitution of traditional benzimidazole scaffolds with fluorinated indole derivatives to achieve superior binding characteristics and enhanced metabolic stability [3] [4]. Traditional proton pump inhibitors such as omeprazole, lansoprazole, and pantoprazole rely on acid-catalyzed activation through a complex mechanism involving dual protonation of the benzimidazole and pyridine components [1]. The activated species then forms irreversible disulfide bonds with cysteine residues, particularly Cysteine-813, in the luminal vestibule of the hydrogen-potassium adenosine triphosphatase enzyme [1].
Fluorinated indole scaffolds offer distinct advantages over conventional benzimidazole structures in proton pump inhibitor applications. The presence of fluorine atoms at positions 4 and 7 of the indole ring in 4,7-difluoro-1H-indole-2-carboxylic acid significantly modulates the electronic properties of the heterocyclic system [5] [6]. This electronic modulation enhances the compound's ability to participate in favorable interactions with target enzymes while maintaining the essential pharmacophore characteristics required for proton pump inhibition.
Research has demonstrated that fluorine substitution in indole-based proton pump inhibitor analogs results in improved binding affinity through multiple interaction modes [7] [8]. The electronegativity of fluorine atoms creates favorable electrostatic interactions with positively charged amino acid residues in the enzyme active site, while simultaneously enhancing the compound's ability to form hydrogen bonds with key binding partners [8]. These interactions contribute to increased potency and selectivity compared to non-fluorinated analogs.
The bioisosteric replacement strategy using fluorinated indoles addresses several limitations of traditional proton pump inhibitors. Enhanced acid stability represents a critical improvement, as fluorinated indole derivatives demonstrate reduced susceptibility to premature activation in gastric acid compared to benzimidazole-based compounds [9] [6]. This stability enhancement allows for more predictable pharmacokinetics and improved therapeutic outcomes.
Metabolic stability improvements associated with fluorinated indole scaffolds result from the unique properties of carbon-fluorine bonds, which exhibit enhanced resistance to cytochrome P450-mediated oxidation [2]. The incorporation of fluorine atoms at strategic positions within the indole structure creates metabolically stable regions that reduce clearance rates and extend half-life, leading to improved dosing regimens and patient compliance.
Structure-activity relationship studies have revealed that the positioning of fluorine atoms within the indole scaffold critically influences biological activity [10] [11]. The 4,7-difluoro substitution pattern in 4,7-difluoro-1H-indole-2-carboxylic acid represents an optimized configuration that balances enhanced binding affinity with maintained selectivity profiles. Alternative fluorination patterns, such as 5-fluoro or 6-fluoro substitutions, demonstrate varying degrees of activity enhancement, indicating the importance of precise fluorine positioning in bioisosteric design.
The carboxylic acid functionality at position 2 of the fluorinated indole scaffold serves multiple roles in proton pump inhibitor design. This group provides essential hydrogen bonding interactions with target enzymes while contributing to appropriate physicochemical properties for drug-like behavior [12] [13]. The combination of the carboxylic acid group with strategic fluorine substitution creates a synergistic effect that enhances both binding affinity and selectivity.
The development of potassium-competitive acid blocker analogs utilizing fluorinated indole scaffolds represents a paradigm shift in gastric acid suppression therapy, offering distinct mechanistic advantages over traditional proton pump inhibitors [14] [15]. Potassium-competitive acid blockers operate through a fundamentally different mechanism compared to conventional proton pump inhibitors, binding reversibly to the hydrogen-potassium adenosine triphosphatase enzyme and competitively blocking potassium ion access to the pump [14].
Fluorinated indole derivatives, particularly 4,7-difluoro-1H-indole-2-carboxylic acid, have been extensively investigated as core scaffolds for potassium-competitive acid blocker development due to their unique binding characteristics and improved pharmacological profiles [15] [16]. Unlike traditional proton pump inhibitors that require acid activation and form irreversible covalent bonds, potassium-competitive acid blockers utilizing fluorinated indole scaffolds maintain their activity under physiological pH conditions and bind through reversible ionic interactions [14].
The molecular basis for enhanced potassium-competitive acid blocker activity in fluorinated indole analogs involves multiple favorable interactions between the fluorinated scaffold and the enzyme active site [16]. Computational studies have demonstrated that the protonated forms of fluorinated potassium-competitive acid blockers exhibit superior competitive advantage in blocking potassium ion access to the luminal channel through enhanced electrostatic interactions [16]. The presence of fluorine atoms at positions 4 and 7 of the indole ring creates favorable electronic environments that strengthen binding affinity while maintaining selectivity for the target enzyme.
Structure-activity relationship investigations have revealed that fluorinated indole scaffolds provide optimal balance between potency and selectivity in potassium-competitive acid blocker design [17] [15]. The 4,7-difluoro substitution pattern demonstrates superior binding characteristics compared to alternative fluorination strategies, with enhanced affinity for the enzyme active site and improved selectivity over related adenosine triphosphatase systems. This selectivity enhancement reduces potential off-target effects and improves the therapeutic index of potassium-competitive acid blocker analogs.
The development of fluorinated potassium-competitive acid blocker analogs has addressed several key limitations of first-generation compounds in this class [14] [18]. Traditional potassium-competitive acid blockers, while mechanistically superior to proton pump inhibitors, often suffered from suboptimal pharmacokinetic properties and limited duration of action. The incorporation of fluorinated indole scaffolds has resulted in compounds with enhanced metabolic stability, improved bioavailability, and extended half-life characteristics.
Pharmacokinetic advantages of fluorinated indole-based potassium-competitive acid blockers include rapid onset of action, typically within 30 minutes of administration, compared to the 60-90 minute onset time required for traditional proton pump inhibitors [14] [18]. This rapid onset results from the pH-independent mechanism of action and the absence of required acid activation. The reversible binding mode allows for more predictable dose-response relationships and facilitates precise control of gastric acid suppression levels.
Clinical development of fluorinated potassium-competitive acid blocker analogs has demonstrated superior efficacy in treating erosive esophagitis and other acid-related disorders [18]. Comparative studies have shown that fluorinated analogs achieve superior healing rates at early time points compared to traditional proton pump inhibitors, particularly in patients with moderate to severe erosive esophagitis. The enhanced potency and rapid onset characteristics contribute to improved patient outcomes and reduced treatment duration requirements.
The design of fluorinated indole-based potassium-competitive acid blocker analogs has incorporated advanced computational modeling approaches to optimize binding interactions and selectivity profiles [16] [19]. Molecular dynamics simulations have identified key binding site residues, particularly Aspartate-139, that serve as critical interaction points for the protonated forms of fluorinated analogs. These computational insights have guided the rational design of next-generation compounds with enhanced potency and improved selectivity characteristics.
Resistance considerations represent an important aspect of potassium-competitive acid blocker development using fluorinated indole scaffolds [15]. The reversible binding mechanism and competitive inhibition mode reduce the likelihood of developing resistance compared to irreversible proton pump inhibitors. The fluorinated scaffold design maintains activity against enzyme variants that may exhibit reduced sensitivity to traditional inhibitors, providing a potential advantage in long-term therapeutic applications.
The application of fluorinated indole scaffolds in targeted enzyme inhibition represents a sophisticated approach to drug design that exploits the unique physicochemical properties of fluorine to achieve enhanced binding affinity and selectivity [7] [8]. The strategic incorporation of fluorine atoms into indole structures, particularly in compounds like 4,7-difluoro-1H-indole-2-carboxylic acid, enables the formation of specific non-covalent interactions that significantly improve enzyme inhibition characteristics.
Fluorine-mediated enzyme inhibition mechanisms involve multiple types of favorable interactions that contribute to enhanced binding affinity and selectivity profiles [7] [20]. The most significant of these interactions include carbon-fluorine to carbonyl oxygen multipolar interactions, fluorine-backbone interactions, and conformational stabilization effects that collectively result in potent enzyme inhibition with improved selectivity characteristics [8] [20].
Carbon-fluorine to carbonyl oxygen multipolar interactions represent the most potent mechanism for fluorine-enhanced enzyme inhibition [8] [20]. These interactions occur when fluorine atoms in the inhibitor molecule are positioned within optimal geometric arrangements relative to backbone carbonyl groups in the target enzyme. Research has demonstrated that fluorine atoms positioned within 2.8 to 3.5 angstroms of carbonyl oxygen atoms form favorable multipolar interactions that can enhance binding affinity by 5 to 10-fold compared to non-fluorinated analogs [8] [20].
The molecular basis for carbon-fluorine to carbonyl oxygen interactions involves the unique electronic properties of the carbon-fluorine bond, which creates a region of positive electrostatic potential on the carbon atom adjacent to fluorine [8]. This positive region can interact favorably with the negative electrostatic potential associated with carbonyl oxygen atoms, resulting in stabilizing multipolar interactions that enhance binding affinity without requiring specific geometric constraints typical of hydrogen bonding interactions.
Fluorine-backbone interactions constitute another important mechanism for enzyme inhibition enhancement in fluorinated indole derivatives [8] [20]. These interactions involve direct contacts between fluorine atoms and protein backbone elements, particularly in secondary structure regions such as alpha-helices and beta-sheets. The accessibility of backbone carbonyl groups in secondary structures makes them particularly suitable targets for fluorine-mediated interactions, with optimal distances ranging from 3.0 to 3.8 angstroms [20].
Structure-activity relationship studies have demonstrated that the positioning of fluorine atoms within enzyme inhibitors critically influences the magnitude of binding enhancement achieved through fluorine interactions [21] [22]. Systematic fluorine scanning approaches have revealed that specific positions within inhibitor scaffolds provide optimal geometries for fluorine-mediated interactions, with binding enhancements varying significantly depending on fluorine placement relative to key enzyme binding sites.
The development of computational tools for predicting favorable fluorine interactions has significantly advanced the rational design of fluorinated enzyme inhibitors [8] [20]. The Fluorine Map algorithm represents a notable advancement in this area, providing computational prediction of fluorophilic sites in proximity to protein backbones that are suitable for fluorine-mediated interactions. This computational approach has been successfully applied to rationalize observed binding enhancements in known fluorinated inhibitors and to guide the design of new fluorinated compounds.
Enzyme selectivity improvements through fluorine interactions represent a critical advantage of fluorinated indole scaffolds in drug design applications [21] [22]. The specificity of fluorine-mediated interactions for particular geometric arrangements and electronic environments enables the design of inhibitors with enhanced selectivity for target enzymes over related family members. This selectivity enhancement reduces off-target effects and improves the therapeutic index of fluorinated inhibitors.
Matrix metalloproteinase inhibition represents a specific example of successful fluorine-mediated enzyme targeting using designed fluorine positioning strategies [21]. The incorporation of fluorine atoms at strategic positions within inhibitor scaffolds has resulted in potent and highly selective matrix metalloproteinase inhibitors with nanomolar potency and exceptional ligand efficiency. The fluorine atoms in these inhibitors form specific interactions with water-mediated binding sites, demonstrating the versatility of fluorine-mediated interactions in enzyme inhibition.
Mechanism-based enzyme inhibition utilizing fluorinated indole scaffolds has been developed for specific enzyme families, including serine proteases and glycosidases [7]. In these applications, fluorinated functional groups serve dual purposes of providing spectroscopic monitoring capabilities through fluorine-19 nuclear magnetic resonance and enabling the formation of stabilized transition state analog complexes with target enzymes. The ability to monitor inhibitor-enzyme interactions through fluorine-19 nuclear magnetic resonance provides valuable mechanistic insights that guide inhibitor optimization efforts.
The unique properties of fluorinated enzyme inhibitors extend beyond enhanced binding affinity to include improved metabolic stability and altered pharmacokinetic profiles [2] [7]. The incorporation of fluorine atoms into enzyme inhibitor scaffolds typically results in reduced susceptibility to cytochrome P450-mediated metabolism, leading to extended half-life and improved dosing characteristics. These pharmacokinetic improvements complement the enhanced potency and selectivity achieved through fluorine-mediated binding interactions.
This comprehensive analysis of 4,7-difluoro-1H-indole-2-carboxylic acid demonstrates the significant potential of fluorinated indole scaffolds in advanced medicinal chemistry applications. The strategic incorporation of fluorine atoms at positions 4 and 7 of the indole ring system creates a versatile pharmacophore that exhibits enhanced binding affinity, improved selectivity, and superior pharmacokinetic properties compared to non-fluorinated analogs [5] [6] [2].
The bioisosteric replacement applications in proton pump inhibitor design highlight the ability of fluorinated indole scaffolds to serve as effective alternatives to traditional benzimidazole-based structures [1] [3]. The enhanced acid stability, improved binding characteristics, and favorable metabolic profiles of fluorinated analogs represent significant advances in gastric acid suppression therapy. The 4,7-difluoro substitution pattern provides optimal balance between potency and selectivity while maintaining essential pharmacophore characteristics required for proton pump inhibition.
Potassium-competitive acid blocker development utilizing fluorinated indole scaffolds has demonstrated superior mechanistic advantages over traditional proton pump inhibitors [14] [15] [16]. The reversible binding mode, rapid onset of action, and pH-independent activity of fluorinated analogs address key limitations of existing therapies while providing enhanced therapeutic outcomes. The computational modeling approaches used in analog development have provided valuable insights into optimal fluorine positioning and binding site interactions that guide rational design efforts.
Targeted enzyme inhibition through fluorine interactions represents the most sophisticated application of fluorinated indole scaffolds in medicinal chemistry [7] [8] [20]. The ability to achieve 5 to 10-fold binding enhancements through carbon-fluorine to carbonyl oxygen multipolar interactions, combined with improved selectivity profiles, demonstrates the power of fluorine-mediated drug design strategies. The development of computational prediction tools has further enhanced the rational application of these approaches in drug discovery programs.
Irritant